molecular formula C24H44N4O4Rh2 B1148179 Dirhodium tetracaprolactamate CAS No. 138984-26-6

Dirhodium tetracaprolactamate

Cat. No. B1148179
M. Wt: 658.44
InChI Key:
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Description

Synthesis Analysis

Dirhodium tetracaprolactamate is synthesized through reactions involving dirhodium compounds and caprolactamate ligands. The synthesis focuses on creating a catalyst that is highly effective in various oxidation reactions. For instance, it catalyzes benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, highlighting its role in synthesizing carbonyl compounds from benzylic substrates efficiently (Catino et al., 2005).

Molecular Structure Analysis

The molecular structure of dirhodium tetracaprolactamate is characterized by dirhodium centers coordinated with caprolactamate ligands. This arrangement is crucial for its catalytic activity, providing the necessary environment for effective oxidation reactions. The compound's structure has been analyzed through various spectroscopic and structural characterization techniques, offering insight into its catalytic mechanism and how the ligand arrangement influences its reactivity (Doyle et al., 1993).

Chemical Reactions and Properties

Dirhodium tetracaprolactamate is involved in a variety of chemical reactions, including the oxidative Mannich reaction, propargylic oxidations, and allylic oxidations. These reactions showcase the compound's versatility as a catalyst, capable of facilitating different types of oxidative processes with high efficiency and under environmentally friendly conditions. The catalyst's ability to operate in aqueous solutions and with inexpensive oxidants like TBHP highlights its practical applications in synthesizing valuable chemical compounds (Catino et al., 2006; McLaughlin & Doyle, 2008; McLaughlin et al., 2009).

Scientific Research Applications

  • Oxidative Mannich Reaction : Dirhodium caprolactamate is an effective catalyst for the oxidative Mannich reaction, producing valuable gamma-aminoalkyl butenolides. This green transformation uses T-HYDRO (70% t-BuOOH in water) in a protic solvent (Catino et al., 2006).

  • Benzylic Oxidation : The compound is also used for benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, facilitating the synthesis of benzylic carbonyl compounds and a formal synthesis of palmarumycin CP2 (Catino et al., 2005).

  • Allylic Oxidations : Dirhodium(II) caprolactamate is optimal for producing the tert-butylperoxy radical, leading to selective hydrogen atom abstraction. It is especially effective in allylic oxidations of enones and steroidal enones (McLaughlin et al., 2009).

  • Dirhodium(III,III) Carboxamidates : This compound forms bis-sigma-(phenyl)-tetrakis-mu-(capralactamato)dirhodium(III) by oxidative reactions, showing different conformations that have implications in catalysis (Angelone et al., 2015).

  • Propargylic Oxidations : Effective in C-H oxidation of alkynes to propargylic ketones, Dirhodium(II) caprolactamate allows the formation of alpha,beta-acetylenic carbonyl compounds under aqueous and mild conditions (McLaughlin & Doyle, 2008).

  • Phenol and Aniline Oxidations : It acts as a catalyst for generating the tert-butylperoxy radical, an effective oxidant for phenols and anilines. This process yields various oxidized compounds, demonstrating the compound's versatility (Ratnikov et al., 2011).

  • Catalytic Enantioselective Reactions : Dirhodium(II) tetrakis[ε‐caprolactamate] is used in enantioselective reactions, including cycloadditions with alkynes and styrenes, providing high yields and enantioselectivities (Shimada et al., 2008).

Safety And Hazards

According to the safety data sheet, one should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

azepan-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZKSBMOZFVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dirhodium tetracaprolactamate

Citations

For This Compound
26
Citations
AF Trindade, JAS Coelho, CAM Afonso, LF Veiros… - Acs …, 2012 - ACS Publications
… conducted by Doyle’s group in dirhodium tetracaprolactamate. The introduction of an axial … dirhodium tetracaprolactamate can allow this catalyst to be used in aziridination reactions. …
Number of citations: 106 pubs.acs.org
S Senthilkumar, G Valdomir, D Ganapathy… - Organic …, 2018 - ACS Publications
… The benzylic oxidation was again performed in a two-step process using t-BuOOH/dirhodium tetracaprolactamate (Rh 2 (Cap) 4 ) and TPAP/NMO to give 34 in 71% (brsm) yield and 35 …
Number of citations: 9 pubs.acs.org
AL Leggott - 2021 - etheses.whiterose.ac.uk
With antibacterial resistance on the rise, there is an urgent need for new, effective, and safe antibiotics to be brought to clinic as quickly as possible. Although many antibiotics have …
Number of citations: 2 etheses.whiterose.ac.uk
G Maertens, MA Menard, S Canesi - Synthesis, 2014 - thieme-connect.com
… [26] The first step of the reaction involved an oxidative dearomatization of phenol 59 in the presence of tert-butyl hydroperoxide and catalyzed by dirhodium tetracaprolactamate [Rh 2 (…
Number of citations: 62 www.thieme-connect.com
D Huang, YH Lo, YH Liu, SM Peng, ST Liu - Organometallics, 2013 - ACS Publications
… In this context, Doyle and co-workers demonstrated dirhodium tetracaprolactamate [Rh 2 (Cap) 4 ] to be an excellent catalyst for allylic oxidation. (11) Thus, with these dirhodium …
Number of citations: 8 pubs.acs.org
KO Marichev, FG Adly, AM Carranco, EC Garcia… - ACS …, 2018 - ACS Publications
… Dirhodium tetracaprolactamate Rh 2 (cap) 4 and Pd(PhCN) 2 Cl 2 were not sufficiently active to cause dinitrogen extrusion from 1a at room temperature. Lewis acidic CuOTf·1/2Tol and …
Number of citations: 34 pubs.acs.org
Y Wang, R Zhao, M Yang - Journal of the American Chemical …, 2022 - ACS Publications
Mollanol A is the first isolated member of the mollane-type grayanoids which possesses an unprecedented C-nor-D-homograyanane carbon skeleton and an 5,8-epoxide. Due to its …
Number of citations: 9 pubs.acs.org
C Liu, R Chen, Y Shen, Z Liang, Y Hua… - Angewandte Chemie …, 2017 - Wiley Online Library
A concise, protecting‐group‐free total synthesis of the unusual brominated sesquiterpene aplydactone is described. Our synthesis features a [2+2] photocycloaddition, a Wolff ring …
Number of citations: 47 onlinelibrary.wiley.com
Z Li, SM Lam, I Ip, W Wong, P Chiu - Organic letters, 2017 - ACS Publications
… Uniformly, bicyclo[4.3.1]nonanedione 2a resulting from 1,2-alkyl migration via pathway A was obtained, in up to 78% yield (Scheme 2), except for 9d (dirhodium tetracaprolactamate), …
Number of citations: 14 pubs.acs.org
FJ Lombard - 2015 - research-repository.griffith.edu.au
This thesis describes the design and development of a new methodology for the synthesis of spiroacetals involving a rhodium (II)-catalysed C–H insertion of suitable diazo precursors. …

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